An In-depth Technical Guide to 2-Iodobenzyl Alcohol: Properties, Synthesis, and Applications in Research and Development
An In-depth Technical Guide to 2-Iodobenzyl Alcohol: Properties, Synthesis, and Applications in Research and Development
This technical guide provides a comprehensive overview of 2-iodobenzyl alcohol, a versatile halogenated aromatic alcohol that serves as a crucial building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores its applications as a key intermediate in the creation of complex molecular architectures with potential therapeutic value.
Core Properties of 2-Iodobenzyl Alcohol
2-Iodobenzyl alcohol, also known as (2-iodophenyl)methanol, is a white to pale yellow crystalline solid at room temperature. Its molecular structure, featuring a hydroxymethyl group and an iodine atom on adjacent carbons of a benzene ring, imparts a unique combination of reactivity that makes it a valuable reagent in synthetic chemistry.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-iodobenzyl alcohol is presented in Table 1. These properties are essential for its handling, storage, and application in various chemical transformations.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇IO | |
| Molecular Weight | 234.03 g/mol | |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 89-92 °C (lit.) | [1] |
| Boiling Point | 145 °C at 10 mmHg (lit.) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
| CAS Number | 5159-41-1 |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of 2-iodobenzyl alcohol is paramount for its identification and for monitoring reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 2-iodobenzyl alcohol provide detailed information about its molecular structure.
¹H NMR (500 MHz, CDCl₃): [2]
-
δ 7.83 (d, J = 7.9 Hz, 1H): Aromatic proton ortho to the iodine atom.
-
δ 7.48 (m, 1H): Aromatic proton.
-
δ 7.38 (t, J = 7.5 Hz, 1H): Aromatic proton.
-
δ 7.01 (t, J = 7.1 Hz, 1H): Aromatic proton.
-
δ 4.69 (s, 2H): Methylene protons of the benzyl group.
¹³C NMR (CDCl₃): [2]
-
δ 142.59: Aromatic carbon bearing the iodine atom.
-
δ 139.21: Aromatic carbon bearing the hydroxymethyl group.
-
δ 130.19: Aromatic CH.
-
δ 129.30: Aromatic CH.
-
δ 128.48: Aromatic CH.
-
δ 97.46: Aromatic CH.
-
δ 69.28: Methylene carbon of the benzyl group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-iodobenzyl alcohol exhibits characteristic absorption bands corresponding to its functional groups. A broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the C-O stretching vibration appears in the 1000-1200 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of 2-iodobenzyl alcohol will show a molecular ion peak (M⁺) at m/z = 234. The fragmentation pattern would likely involve the loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group.
Synthesis of 2-Iodobenzyl Alcohol
A common and efficient method for the synthesis of 2-iodobenzyl alcohol is the reduction of 2-iodobenzoic acid.[1]
Experimental Protocol: Reduction of 2-Iodobenzoic Acid
Materials:
-
2-Iodobenzoic acid
-
Borane-dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Phosphate buffer (pH 7)
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-iodobenzoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Quench the reaction by the careful addition of phosphate buffer (pH 7).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-iodobenzyl alcohol as a white solid. The product is often of sufficient purity for subsequent reactions without further purification.[1]
Caption: Synthesis of 2-Iodobenzyl Alcohol.
Chemical Reactivity and Synthetic Applications
The dual functionality of 2-iodobenzyl alcohol, possessing both a reactive hydroxyl group and an aryl iodide, makes it a valuable synthon for a variety of chemical transformations.
Reactions of the Hydroxyl Group
The benzylic alcohol moiety can undergo typical alcohol reactions such as oxidation, esterification, and etherification.
-
Oxidation: The primary alcohol can be oxidized to 2-iodobenzaldehyde or further to 2-iodobenzoic acid using appropriate oxidizing agents.
-
Esterification: Reaction with carboxylic acids or their derivatives under acidic conditions yields the corresponding esters.[3]
-
Etherification: Conversion to ethers can be achieved by reaction with alkyl halides in the presence of a base.[4][5]
Reactions of the Aryl Iodide
The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these reactions.[6][7]
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form biaryl compounds.[8]
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to synthesize aryl-alkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.[9]
-
Heck Coupling: Palladium-catalyzed reaction with alkenes.
These reactions make 2-iodobenzyl alcohol a key starting material for the synthesis of complex molecules, including substituted seven-membered lactones and 2,3-diphenyl-1-indenone.
Caption: Reactivity of 2-Iodobenzyl Alcohol.
Applications in Drug Development
The structural motifs accessible from 2-iodobenzyl alcohol are prevalent in many biologically active molecules and pharmaceutical agents. Its utility as a building block in medicinal chemistry is significant. For instance, the related 4-iodobenzyl alcohol is a key intermediate in the synthesis of adenosine A3 receptor (A3AR) agonists, which are being investigated for their therapeutic potential in inflammatory diseases and cancer.[10] The ability to introduce the 2-iodobenzyl moiety allows for the exploration of structure-activity relationships (SAR) through subsequent cross-coupling reactions at the iodine position. This enables the rapid generation of diverse libraries of compounds for biological screening.
Safety and Handling
2-Iodobenzyl alcohol is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
2-Iodobenzyl alcohol is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual reactivity, arising from the benzylic alcohol and the aryl iodide functionalities, provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and drug development.
References
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Boyd, S., V. S. S. Kumar, and G. C. Lloyd-Jones. "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics 37.11 (2018): 1745-1752. Available at: [Link]
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